molecular formula C15H18I3NO4 B13752252 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid CAS No. 24340-25-8

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid

Cat. No.: B13752252
CAS No.: 24340-25-8
M. Wt: 657.02 g/mol
InChI Key: YOKNDPUQYBRNIH-UHFFFAOYSA-N
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Description

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid. This compound is notable for its high iodine content, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenol derivative, followed by the formation of an amide bond and subsequent esterification to introduce the butyric acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce the amide group to an amine.

    Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.

Scientific Research Applications

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.

    Biology: Its high iodine content makes it useful in radiolabeling studies, where it can be used to trace biological pathways and interactions.

    Medicine: The compound’s unique properties are explored in drug development, particularly for imaging and diagnostic purposes.

    Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity and properties are advantageous.

Mechanism of Action

The mechanism of action of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s high iodine content allows it to participate in unique chemical interactions, which can influence biological pathways and processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of butyric acid.

    2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of butyric acid.

Uniqueness

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid is unique due to its specific combination of functional groups and high iodine content, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

24340-25-8

Molecular Formula

C15H18I3NO4

Molecular Weight

657.02 g/mol

IUPAC Name

2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid

InChI

InChI=1S/C15H18I3NO4/c1-4-10(15(21)22)23-14-9(17)7-8(16)13(12(14)18)19(6-3)11(20)5-2/h7,10H,4-6H2,1-3H3,(H,21,22)

InChI Key

YOKNDPUQYBRNIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I

Origin of Product

United States

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